N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride
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Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride is a useful research compound. Its molecular formula is C24H25ClN4O5S and its molecular weight is 517. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds related to the specified chemical structure have been synthesized and evaluated for various biological activities. For instance, the synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives demonstrates the potential for anti-inflammatory activities in both in vitro and in vivo models, as well as insights into molecular docking studies for binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015). Similarly, derivatives of indoline and functionalized aryloxadiazole amine and benzothiazole acetamide have been designed, synthesized, and evaluated for anticonvulsant activities, highlighting the structural requirements for pharmacophore activity (Nath et al., 2021).
Medicinal Chemistry Applications
The synthesis and evaluation of benzothiazole derivatives illustrate their potential applications in medicinal chemistry, especially in the context of antitumor and anticancer activities. For example, novel 4-thiazolidinones with benzothiazole moiety have been screened for antitumor activity, revealing significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). This indicates the potential of benzothiazole derivatives in developing new therapeutic agents.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S.ClH/c1-26(2)8-5-9-27(21(29)14-28-22(30)15-6-3-4-7-16(15)23(28)31)24-25-17-12-18-19(13-20(17)34-24)33-11-10-32-18;/h3-4,6-7,12-13H,5,8-11,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYVQUIMKFDSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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